

Application Note: Quantitative Analysis of Nopyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nopyl acetate	
Cat. No.:	B1679847	Get Quote

AN-2025-12-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the quantitative analysis of **Nopyl acetate**, a common fragrance ingredient. The primary analytical technique discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This application note includes a summary of quantitative performance, detailed experimental protocols, and visual workflows to guide researchers in establishing robust analytical methods for quality control and research applications.

Introduction

Nopyl acetate, with the chemical formula C₁₃H₂₀O₂, is a synthetic ester recognized for its sweet, fruity, and woody aroma.[1][2] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and household cleaners.[1][3] Accurate and precise quantification of **Nopyl acetate** is essential for ensuring product quality, consistency, and for use in research and development. Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds like **Nopyl acetate**, offering high resolution and sensitivity. This note details a generalized GC-based method that can be adapted and validated for specific matrices.

Physicochemical Properties of Nopyl Acetate

A fundamental understanding of the analyte's properties is crucial for analytical method development.

Property	Value	Reference
Molecular Formula	C13H20O2	[3][4]
Molecular Weight	208.30 g/mol	[4][5]
CAS Number	128-51-8	[1][3][4]
Appearance	Colorless Liquid	[1][4]
Boiling Point	>200 °C	[4]
Flash Point	95.5 °C (closed cup)	[4]
Density at 20°C	0.979 - 0.987 g/cm ³	[4]
Refractive Index @ 20°C	1.470 - 1.478	[4]
Solubility	Soluble in alcohol; Insoluble in water.	[4][6]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the GC analysis of **Nopyl acetate**. These values are representative and should be confirmed during inhouse method validation.

Parameter	Gas Chromatography (GC-FID)	Gas Chromatography- Mass Spectrometry (GC- MS)
Linear Range	0.1 - 500 μg/mL	0.05 - 100 μg/mL
Correlation Coefficient (r²)	> 0.995	> 0.998
Precision (%RSD)	< 5%	< 10%
Accuracy (% Recovery)	95 - 105%	90 - 110%
Limit of Detection (LOD)	~0.05 μg/mL	~0.01 μg/mL
Limit of Quantification (LOQ)	~0.15 μg/mL	~0.03 μg/mL

Experimental Protocols

The following protocols are provided as a starting point for the quantification of **Nopyl acetate**. Method optimization and validation are essential for specific applications and matrices.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This protocol is suitable for routine quality control where high sensitivity and selectivity are not paramount.

4.1.1. Materials and Reagents

- Nopyl Acetate analytical standard (≥98% purity)
- Solvent: Hexane or Ethyl Acetate (GC grade)
- Internal Standard (IS): e.g., Tetradecane or Pentadecane

4.1.2. Instrumentation

- Gas Chromatograph equipped with a Flame Ionization Detector (FID)
- Autosampler

• Capillary Column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

4.1.3. Preparation of Standard and Sample Solutions

- Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of **Nopyl acetate** standard and dissolve it in 100 mL of solvent in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 μg/mL).
- Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 1000 μg/mL) in the chosen solvent. Add the IS to all standard and sample solutions to a final constant concentration (e.g., 50 μg/mL).
- Sample Preparation: Accurately weigh a known amount of the sample matrix containing
 Nopyl acetate. Dilute with the solvent to bring the expected concentration of Nopyl acetate within the calibration range. Add the internal standard.

4.1.4. GC-FID Conditions

Parameter	Setting
Inlet Temperature	250 °C
Injection Volume	1 μL
Injection Mode	Split (e.g., 50:1)
Carrier Gas	Helium or Hydrogen
Constant Flow Rate	1.0 mL/min
Oven Program	Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Temperature	300 °C
Detector Gases	Hydrogen, Air, and Makeup Gas (as per manufacturer's recommendations)

4.1.5. Data Analysis

- Identify the peaks for Nopyl acetate and the internal standard based on their retention times.
- Generate a calibration curve by plotting the ratio of the peak area of **Nopyl acetate** to the peak area of the internal standard against the concentration of the **Nopyl acetate** standards.
- Quantify the concentration of Nopyl acetate in the samples using the generated calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is recommended for analyses requiring higher selectivity and for identification confirmation.

4.2.1. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer
- The same column as for GC-FID can be used.

4.2.2. GC-MS Conditions

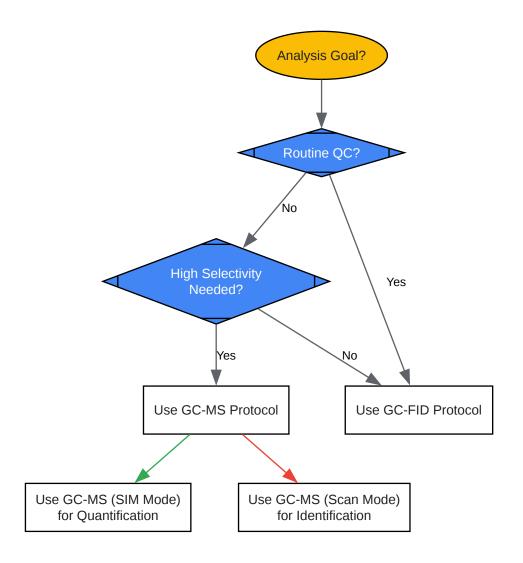
Parameter	Setting
GC Parameters	Same as GC-FID protocol
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-450) for qualitative analysis and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Nopyl Acetate	To be determined from the mass spectrum of a Nopyl acetate standard. Likely fragments would include the molecular ion and other characteristic fragments.

4.2.3. Data Analysis

• For quantitative analysis in SIM mode, the procedure is similar to the GC-FID analysis, using the peak areas of the selected ions.

Visualizations

Experimental Workflow for Nopyl Acetate Quantification



Click to download full resolution via product page

Caption: Workflow for **Nopyl Acetate** Quantification.

Logical Relationship for Method Selection

Click to download full resolution via product page

Caption: Decision tree for analytical method selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. berjeinc.com [berjeinc.com]
- 2. nopyl acetate, 128-51-8 [thegoodscentscompany.com]

- 3. foreverest.net [foreverest.net]
- 4. directpcw.com [directpcw.com]
- 5. Nopyl acetate | C13H20O2 | CID 929336 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R)-(-)-nopyl acetate, 35836-72-7 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Nopyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679847#analytical-methods-for-nopyl-acetate-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com